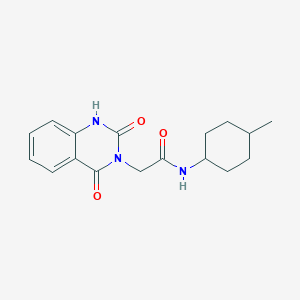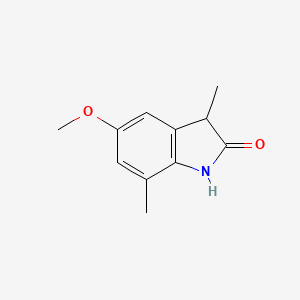
5-methoxy-3,7-dimethyl-2,3-dihydro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as indoles and derivatives . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .
Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Physical and Chemical Properties Analysis
Indole is a crystalline colorless compound in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .Scientific Research Applications
Biomass Conversion and Sustainable Materials
Research into the conversion of plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF), highlights the potential of using biomass-derived platform chemicals in producing sustainable materials, fuels, and functional materials. This area of research is pertinent to understanding how compounds with functionalities similar to "5-methoxy-3,7-dimethyl-2,3-dihydro-1H-indol-2-one" might be utilized in green chemistry and sustainable material production (Chernyshev, Kravchenko, & Ananikov, 2017).
Pharmaceutical Synthesis and Impurities
The synthesis of pharmaceuticals, including the novel synthesis processes for drugs like omeprazole, involves understanding and managing pharmaceutical impurities. Research in this area explores various synthesis methodologies and the formation of specific impurities, which can offer insights into the synthesis and quality control of compounds related to "this compound" in pharmaceutical contexts (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Indole Synthesis and Classification
Indole compounds, including those with structural similarities to "this compound," have been the subject of extensive research due to their importance in pharmaceuticals, natural products, and synthetic organic chemistry. Reviews of indole synthesis methods provide frameworks for classifying indole synthesis strategies and understanding the chemical synthesis of complex indole-based molecules (Taber & Tirunahari, 2011).
Analytical Methods for Psychoactive Compounds
The development of analytical methodologies for the detection and characterization of psychoactive compounds, including tryptamines and related structures, is crucial for understanding their pharmacological effects, metabolism, and potential toxicological profiles. This research can provide insights into the analysis and pharmacology of structurally related compounds (Brandt & Martins, 2010).
Antioxidant Applications
Research on compounds with antioxidant properties, such as melatonin and its analogs, highlights the potential therapeutic applications of these compounds in reducing oxidative stress and associated diseases. Investigations into the antioxidant mechanisms and applications can offer perspectives on the therapeutic potential of structurally or functionally similar compounds (Paredes, Korkmaz, Manchester, Tan, & Reiter, 2009).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole derivatives are known to affect various biological pathways, leading to a broad spectrum of biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Future Directions
Biochemical Analysis
Biochemical Properties
5-Methoxy-3,7-dimethyl-2,3-dihydro-1H-indol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antioxidant activities . These interactions are primarily due to the compound’s ability to bind with high affinity to multiple receptors and enzymes, thereby modulating their activity.
Cellular Effects
This compound influences various cellular processes and functions. It has been reported to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways involved in cell proliferation, apoptosis, and differentiation . Additionally, this compound may influence the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. The compound can bind to specific receptors and enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit time-dependent changes in their biological activity . For example, prolonged exposure to this compound may lead to alterations in cellular metabolism and gene expression, which can impact cell viability and function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that indole derivatives can exhibit dose-dependent effects on various biological processes . At lower doses, this compound may exert beneficial effects, such as antioxidant and anti-inflammatory activities. At higher doses, the compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of cellular homeostasis.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, indole derivatives have been shown to modulate the activity of enzymes involved in oxidative stress and inflammation . Additionally, this compound may affect the levels of key metabolites, such as reactive oxygen species and inflammatory mediators.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For example, indole derivatives have been shown to be transported across cell membranes by specific transporters, which can impact their intracellular concentration and activity.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, indole derivatives have been reported to localize to the mitochondria, where they can modulate mitochondrial function and oxidative stress.
Properties
IUPAC Name |
5-methoxy-3,7-dimethyl-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-6-4-8(14-3)5-9-7(2)11(13)12-10(6)9/h4-5,7H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKDDGZPUYRAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C(=CC(=C2)OC)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amino}acetamido)-N,N-dimethylbenzamide](/img/structure/B2578325.png)
![[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetic acid](/img/structure/B2578326.png)
![1-[3-(Benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2578327.png)

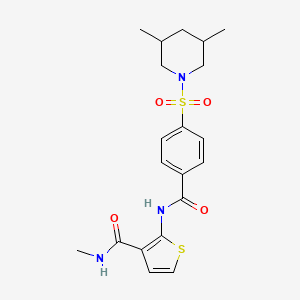
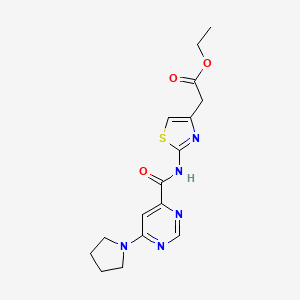
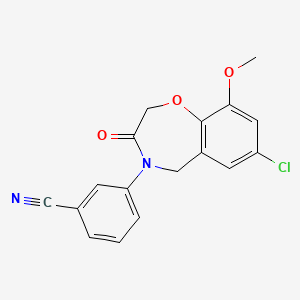
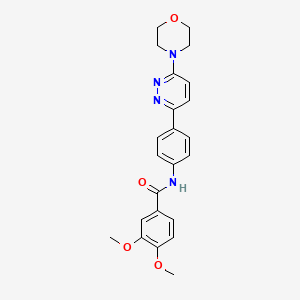

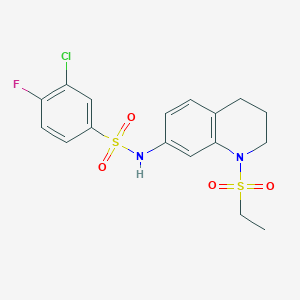

![N-(4-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2578342.png)
![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2578345.png)
